molecular formula C24H21N5O4S B2607942 2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 831193-02-3

2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B2607942
CAS No.: 831193-02-3
M. Wt: 475.52
InChI Key: IGPMHEIJISABPC-UHFFFAOYSA-N
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Description

2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a complex organic compound with a molecular formula of C24H21N5O4S and a molecular weight of 475.52 . This compound features a triazole ring, a sulfanyl group, and various aromatic substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide involves multiple steps, typically starting with the preparation of the triazole ring. The triazole ring is often synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones. The sulfanyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the acetamide group through an acylation reaction . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and aromatic substituents can facilitate binding to active sites, potentially inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives with sulfanyl and acetamide groups. Examples are:

These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity

Properties

IUPAC Name

2-[[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4S/c1-15-7-12-20(16(2)13-15)28-23(19-5-3-4-6-21(19)30)26-27-24(28)34-14-22(31)25-17-8-10-18(11-9-17)29(32)33/h3-13,30H,14H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGPMHEIJISABPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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